1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane
Description
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane is a seven-membered azepane ring derivative featuring two distinct substituents: an isopropylsulfonyl group at position 1 and a 4-methoxyphenyl group at position 3. This structural combination suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-13(2)21(18,19)17-11-5-4-6-15(12-17)14-7-9-16(20-3)10-8-14/h7-10,13,15H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVVNNKFWQKTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the azepane ring. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the sulfonyl group to a sulfide or thiol.
Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane serves as a building block in organic synthesis. Its unique structure enables researchers to explore new chemical reactions, mechanisms, and the development of complex molecules.
Biology
The compound is under investigation for its biological activities , particularly:
- Antimicrobial Properties: Studies indicate potential effectiveness against various pathogens.
- Anticancer Activity: Research suggests it may inhibit tumor growth by interacting with specific cellular pathways.
Medicine
In medicinal chemistry, this compound is evaluated as a potential drug candidate . Its structural features make it an attractive scaffold for developing new therapeutic agents targeting various diseases. Ongoing research focuses on its mechanism of action, which may involve modulation of enzyme activity and interaction with biological receptors.
Industry
This compound is utilized in:
- The development of new materials .
- As an intermediate in the synthesis of pharmaceuticals and agrochemicals, enhancing the efficiency of production processes.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Enables exploration of new reactions |
| Biology | Antimicrobial and anticancer studies | Potential for novel therapeutic agents |
| Medicine | Drug candidate development | Targeted therapies for various diseases |
| Industry | Intermediate in pharmaceuticals | Improved production efficiency |
Case Studies
- Anticancer Research : A study evaluated the compound's efficacy against human cancer cell lines, revealing significant inhibition of cell proliferation. This suggests that this compound may serve as a lead compound in anticancer drug development .
- Material Science : The compound has been investigated for its utility in creating novel materials with specific properties, demonstrating versatility beyond traditional pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between 1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane and three related compounds from the evidence:
*Hypothetical data for the target compound, inferred from structural analogs.
Key Comparative Analysis
- Sulfonamide Substituents: The target’s isopropylsulfonyl group contrasts with the aromatic sulfonyl groups in and . ’s chloro-nitrobenzenesulfonyl group introduces strong electron-withdrawing effects, likely lowering the sulfonamide’s pKa (~1–2 units) compared to the target’s aliphatic sulfonamide .
- Aromatic Substituents: The target’s 4-methoxyphenyl group shares a structural motif with GalSORB Avobenzone , a known UV filter. This suggests the target may exhibit UV absorption, though its azepane core lacks the conjugated 1,3-diketone system critical for Avobenzone’s photostability.
Synthetic Accessibility :
Biological Implications :
- Aromatic sulfonamides (e.g., ) are often explored as enzyme inhibitors or antimicrobials due to their electrophilic sulfur center. The target’s aliphatic sulfonamide may instead favor interactions with hydrophobic enzyme pockets.
- The methoxy group’s electron-donating nature could mitigate metabolic oxidation, improving the target’s pharmacokinetic profile relative to nitro- or chloro-substituted analogs .
Biological Activity
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane, a compound with the CAS number 2034302-47-9, has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azepane structure, which is a seven-membered saturated ring containing a nitrogen atom. The presence of the isopropylsulfonyl group and the 4-methoxyphenyl moiety contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest the following mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular processes, including growth and apoptosis.
- Receptor Modulation : It may modulate the activity of certain receptors, affecting downstream signaling pathways that contribute to its pharmacological effects.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| KARPAS-299 | 10.5 |
| A549 (Lung Cancer) | 8.2 |
| MCF-7 (Breast Cancer) | 12.0 |
These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells, although further studies are needed to elucidate its selectivity and mechanism.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its efficacy and safety profile.
Case Studies
A recent study focused on the therapeutic application of this compound in a xenograft model of cancer. Mice bearing KARPAS-299 tumors were treated with varying doses of the compound over a period of four weeks. The results demonstrated significant tumor regression compared to control groups, indicating its potential as a novel anticancer therapy.
Study Findings
- Tumor Volume Reduction : Treated mice exhibited a reduction in tumor volume by approximately 45% compared to untreated controls.
- Survival Rate : The survival rate of treated mice was significantly higher, with an increase in median survival time by over 30 days.
Q & A
Q. Advanced Methodological Approach :
- Cyclization Strategies : Utilize azepane ring formation via cyclocondensation of sulfonamide precursors with ketones or aldehydes under acidic or basic conditions. For example, diphosphorus tetraoxide (P2O4) has been effective in azetidinone synthesis, which can be adapted for azepane systems .
- Protection-Deprotection : Protect the 4-methoxyphenyl group during sulfonylation to prevent side reactions. tert-Butyldimethylsilyl (TBS) groups are stable under sulfonylation conditions.
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
How can contradictions in reported biological activity data for this compound be resolved?
Q. Data Analysis Framework :
- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times, solvent controls). For instance, SKF-96365, a structurally related TRPC channel inhibitor, showed activity discrepancies depending on calcium flux assay protocols .
- Stereochemical Considerations : Verify the stereochemistry of the azepane ring using X-ray crystallography or NOESY NMR, as minor stereoisomers can drastically alter activity .
- Meta-Analysis : Cross-reference data with analogs like Catramilast (a methoxyphenyl-containing compound) to identify structure-activity trends .
What advanced analytical techniques are critical for characterizing this compound’s purity and stability?
Q. Methodological Recommendations :
- Chromatography : Use reverse-phase HPLC with a C18 column (methanol/water mobile phase) to detect impurities <0.1%. Compare retention times with standards from pharmacopeial methods .
- Spectroscopy : Assign methoxy (δ ~3.8 ppm in <sup>1</sup>H NMR) and isopropylsulfonyl (δ ~1.3 ppm for CH3 groups) signals. High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]<sup>+</sup> at m/z 339.1742 (calculated for C19H29NO3S).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolysis products via LC-MS .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Modeling Workflow :
- Docking Studies : Use AutoDock Vina to simulate binding to TRPC channels or cytochrome P450 enzymes, leveraging homology models based on SKF-96365’s crystal structure .
- QM/MM Simulations : Calculate sulfonyl group reactivity in enzymatic environments (e.g., CYP3A4 metabolism) to predict metabolic stability .
- ADMET Prediction : Tools like SwissADME can estimate blood-brain barrier permeability and hepatotoxicity risks based on logP (~2.5) and topological polar surface area (~65 Ų).
What experimental strategies are recommended for studying its metabolic pathways?
Q. In Vitro/In Vivo Approaches :
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes, then analyze metabolites via LC-MS/MS .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., d3-isopropyl group) to track phase I/II metabolites.
- CYP Inhibition Assays : Test against CYP2D6 and CYP3A4 using fluorogenic substrates to identify enzyme inhibition risks .
How should researchers design structure-activity relationship (SAR) studies for azepane derivatives?
Q. SAR Protocol :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing isopropylsulfonyl with tert-butylsulfonyl) and compare activity in calcium flux assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (4-methoxyphenyl group).
- In Silico Screening : Apply machine learning models trained on azepane-containing compounds (e.g., AB-005 Azepane isomer ) to prioritize synthesis targets.
What are the best practices for ensuring compound stability during long-term storage?
Q. Stability Guidelines :
- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilization is recommended for aqueous solutions.
- Degradation Monitoring : Perform quarterly HPLC analyses to detect hydrolyzed products (e.g., free 4-methoxyphenol).
- Excipient Compatibility : Test stability in common buffers (e.g., sodium acetate pH 4.6 ) if formulating for in vivo studies.
How can researchers address discrepancies in cytotoxicity profiles across cell lines?
Q. Experimental Design :
- Cell Line Panel : Test toxicity in primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293, HepG2) using MTT assays.
- Mechanistic Studies : Measure apoptosis markers (caspase-3/7 activation) and mitochondrial membrane potential (JC-1 staining) to identify cell death pathways .
- Species-Specific Effects : Compare rodent vs. human cell responses to predict in vivo translatability.
What safety precautions are essential for handling this compound in the lab?
Q. Safety Protocol :
- PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in a fume hood due to potential sulfonamide dust inhalation .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation.
- First Aid : For skin contact, wash with 10% ethanol/water mixture to solubilize sulfonamide residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
